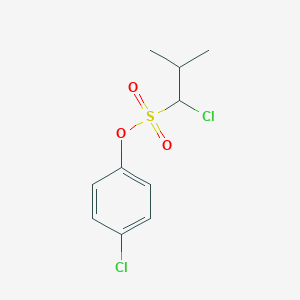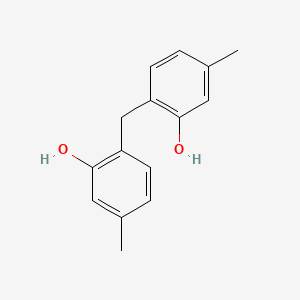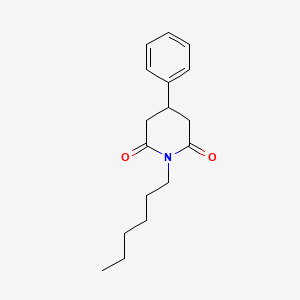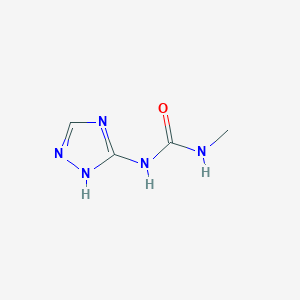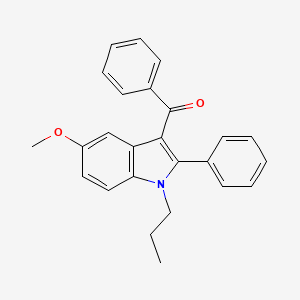
Methanone, (5-methoxy-2-phenyl-1-propyl-1H-indol-3-yl)phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (5-methoxy-2-phenyl-1-propyl-1H-indol-3-yl)phenyl-, is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (5-methoxy-2-phenyl-1-propyl-1H-indol-3-yl)phenyl-, typically involves the construction of the indole ring system followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions, and purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, (5-methoxy-2-phenyl-1-propyl-1H-indol-3-yl)phenyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to remove specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can introduce halogens, alkyl groups, or other functional groups.
Applications De Recherche Scientifique
Methanone, (5-methoxy-2-phenyl-1-propyl-1H-indol-3-yl)phenyl-, has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Methanone, (5-methoxy-2-phenyl-1-propyl-1H-indol-3-yl)phenyl-, involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure but different functional groups.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Synthetic indole derivatives with antiviral activity.
Indole-2-carboxylate derivatives: Compounds with diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness
Methanone, (5-methoxy-2-phenyl-1-propyl-1H-indol-3-yl)phenyl-, is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
57168-03-3 |
|---|---|
Formule moléculaire |
C25H23NO2 |
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
(5-methoxy-2-phenyl-1-propylindol-3-yl)-phenylmethanone |
InChI |
InChI=1S/C25H23NO2/c1-3-16-26-22-15-14-20(28-2)17-21(22)23(24(26)18-10-6-4-7-11-18)25(27)19-12-8-5-9-13-19/h4-15,17H,3,16H2,1-2H3 |
Clé InChI |
GYPFAJRZQRTYFR-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C2=C(C=C(C=C2)OC)C(=C1C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonothioic dichloride](/img/structure/B14632348.png)
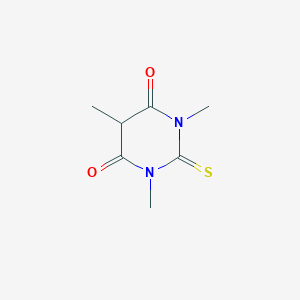
![3,3'-({2-[(2-Cyanoethyl)amino]ethyl}azanediyl)dipropanenitrile](/img/structure/B14632355.png)
oxophosphanium](/img/structure/B14632362.png)
![[3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol](/img/structure/B14632366.png)
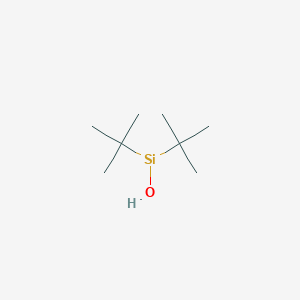
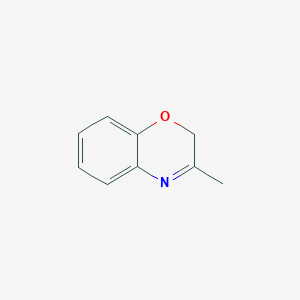
![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] 3-methylbenzenesulfonate](/img/structure/B14632376.png)
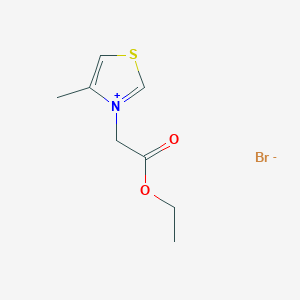
![1,1'-(Propane-2,2-diyl)bis[3,5-dibromo-4-(2,2-dibromoethoxy)benzene]](/img/structure/B14632398.png)
